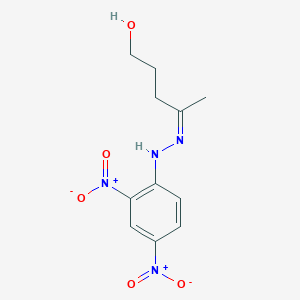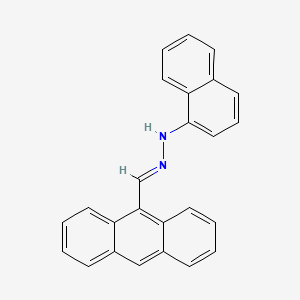![molecular formula C32H28N2O4S3 B11115282 N,N'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(N-acetylacetamide)](/img/structure/B11115282.png)
N,N'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(N-acetylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure characterized by multiple acetylamino and sulfanyl groups attached to a phenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the acetylation of aniline derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Hydroxide ions, thiophenol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its mechanism of action by generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in the treatment of leprosy and other bacterial infections.
Acetanilide, 4’-sulfanilyl-: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Acetyldapsone: A derivative of dapsone with similar antimicrobial properties.
Uniqueness
N-ACETYL-N-[4-({4-[(4-{[4-(DIACETYLAMINO)PHENYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)PHENYL]ACETAMIDE is unique due to its multiple acetylamino and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C32H28N2O4S3 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
N-acetyl-N-[4-[4-[4-[4-(diacetylamino)phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C32H28N2O4S3/c1-21(35)33(22(2)36)25-5-9-27(10-6-25)39-29-13-17-31(18-14-29)41-32-19-15-30(16-20-32)40-28-11-7-26(8-12-28)34(23(3)37)24(4)38/h5-20H,1-4H3 |
InChI Key |
SKFKTNSMMBIECI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC4=CC=C(C=C4)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11115209.png)
![N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11115210.png)

![3-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11115222.png)
![4-Tert-butyl-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11115225.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11115232.png)
![4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11115252.png)
![8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11115259.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11115262.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11115267.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11115285.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11115288.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115295.png)

